N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride
Description
N-[(4-Fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine hydrochloride is a pyrazole derivative characterized by a 4-fluorobenzylamine substituent at the 4-position of the pyrazole ring, with additional methoxy and methyl groups at the 3- and 1-positions, respectively. The hydrochloride salt enhances its solubility, a common feature in pharmaceutical intermediates or active ingredients .
Properties
Molecular Formula |
C12H15ClFN3O |
|---|---|
Molecular Weight |
271.72 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3O.ClH/c1-16-8-11(12(15-16)17-2)14-7-9-3-5-10(13)6-4-9;/h3-6,8,14H,7H2,1-2H3;1H |
InChI Key |
MIVWSXIEXQMHIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 4-fluorobenzylamine with 3-methoxy-1-methylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to the following analogs:
Sarizotan Hydrochloride (C₁₉H₂₀FN₃O·HCl)
- Core Structure : Pyridine ring with fluorophenyl and benzopyranylmethyl substituents.
- Key Differences: Sarizotan’s pyridine core contrasts with the pyrazole in the target compound.
- Pharmacological Activity : Sarizotan is used to treat dyskinesia in Parkinson’s disease, indicating fluorophenyl-amine derivatives may target dopamine pathways .
N-(2-Cyclopropyl-7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide
- Core Structure : Quinazoline ring with fluorophenyl and cyclopropyl groups.
- Key Differences: The quinazoline scaffold introduces a fused bicyclic system, likely improving metabolic stability compared to the monocyclic pyrazole. The acetamide group may influence solubility and bioavailability .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Core Structure : Pyrazole ring with pyridyl and cyclopropylamine substituents.
- Key Differences : The absence of a fluorophenyl group and methoxy substituent reduces steric bulk and electronic effects. Synthesis via copper-catalyzed coupling (as in ) suggests the target compound’s preparation may require similar catalytic conditions .
- Physical Properties : Melting point (104–107°C) and NMR data (δ 8.87 ppm for pyridine protons) highlight structural influences on thermal stability and spectroscopic profiles .
N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine Hydrochloride
- Core Structure : Pyrrole ring with fluorobenzyl and ethanamine groups.
- The hydrochloride salt aligns with the target compound’s formulation strategy .
Data Table: Structural and Functional Comparison
Pharmacological and Industrial Relevance
- Therapeutic Potential: Fluorophenyl and pyrazole motifs are prevalent in CNS-targeting drugs (e.g., Sarizotan ). The target compound’s structure aligns with ligands for serotonin or dopamine receptors.
- Industrial Use : Enamine Ltd.’s fluorinated building blocks () highlight demand for fluorophenyl-pyrazole derivatives in drug discovery, particularly for optimizing pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
